4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide
Overview
Description
4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
Benzamides, a class of compounds to which "4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide" structurally relates, are widely studied for their pharmacological properties. For example, substituted benzamides have been explored for their potential as novel synthetic opioid receptor agonists and their impact on drug markets, prevalence, and harm. These studies focus on understanding the chemistry and pharmacology of such compounds to track their emergence as substances of abuse and develop strategies for early detection in toxicological samples (Sharma et al., 2018). Additionally, research on benzimidazole and its derivatives, which share the pyrimidine component, demonstrates their significant antitumor activity, highlighting their potential in developing new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Biochemical Applications
Compounds like "this compound" might also find applications in biochemical research, particularly in studies related to DNA interactions. For instance, minor groove binders such as Hoechst 33258, which are structurally related to benzimidazoles, are known to bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is leveraged in various biochemical applications, including fluorescent DNA staining for cell biology research, chromosome and nuclear staining, and analysis of nuclear DNA content values (Issar & Kakkar, 2013).
Material Science
In material science, the structural components of "this compound" could contribute to the development of new materials with unique properties. Benzothiazoles, for instance, are involved in the chemistry of 2-amino and 2-mercapto substituted compounds, which are known for their biological activity and demand in industrial applications. Research in this area focuses on developing new synthesis methods that are efficient, economical, and environmentally friendly, aiming to produce compounds that can be used in drug development and material synthesis (Zhilitskaya et al., 2021).
Properties
IUPAC Name |
4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-5-3-9(4-6-10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOFJJOEKBYHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.